6-((4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
6-((4-(2,5-Dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core fused with a 1,2,4-triazole ring. The triazole moiety is substituted at position 4 with a 2,5-dimethylphenyl group and at position 5 with a 3-nitrobenzylthio group. The 3-nitrobenzylthio substituent introduces electron-withdrawing properties, which may enhance binding affinity to biological targets compared to alkyl or alkoxy substituents .
Properties
CAS No. |
852048-65-8 |
|---|---|
Molecular Formula |
C22H20N6O4S |
Molecular Weight |
464.5 |
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O4S/c1-13-6-7-14(2)18(8-13)27-19(10-16-11-20(29)24-21(30)23-16)25-26-22(27)33-12-15-4-3-5-17(9-15)28(31)32/h3-9,11H,10,12H2,1-2H3,(H2,23,24,29,30) |
InChI Key |
IVQPIGCQZIZCSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-((4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O4S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 6-[[4-(2,5-dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Purity | ≥ 95% |
The compound features a pyrimidine core with various substituents that enhance its biological activity. The presence of the triazole ring is particularly noteworthy for its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance:
- Study on Antibacterial Activity : A related study evaluated the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural attributes suggest potential anticancer activity. In a comparative study involving various triazole derivatives:
- Cell Viability Assays : Compounds were tested against several cancer cell lines. The results indicated that some derivatives demonstrated IC50 values below 10 µM, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cell proliferation.
- DNA Interaction : The pyrimidine component could interact with DNA, disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested for its antimicrobial properties using agar diffusion methods:
- Results : The compound exhibited significant zones of inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A study focused on evaluating the cytotoxic effects of the compound on human cancer cell lines:
- Methodology : MTT assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound showed promising results with an IC50 value of approximately 9 µM against A431 epidermoid carcinoma cells, indicating a need for further investigation into its mechanism of action.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step organic transformations, primarily focusing on nucleophilic substitution and cyclization reactions. Key steps include:
a. Triazole Ring Formation
-
Reaction Type : Cyclocondensation of thiosemicarbazides with substituted benzyl halides.
-
Conditions : Base-mediated (e.g., KOH) in ethanol under reflux.
-
Key Intermediate : 4-(2,5-Dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-carbaldehyde.
b. Pyrimidine Functionalization
-
Reaction Type : Alkylation of pyrimidine-2,4-dione derivatives.
-
Conditions : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane.
Functional Group Reactivity
The compound exhibits distinct reactivity at its nitro, thioether, and triazole moieties:
Notes :
-
The thioether group is susceptible to oxidation, forming sulfones under mild acidic conditions.
-
The pyrimidine NH participates in alkylation, enhancing lipophilicity for drug delivery applications.
Mechanistic Insights
a. Nucleophilic Aromatic Substitution (SN_NNAr)
-
The 3-nitrobenzyl group facilitates SAr at the pyrimidine ring, particularly with amines (e.g., morpholine) in DMSO at 100°C .
-
Example: Reaction with piperazine yields a bis-triazole-pyrimidine conjugate .
b. Cycloaddition Reactions
-
The triazole ring undergoes [3+2] cycloaddition with nitriles under microwave irradiation (120°C, 30 min), forming fused tetrazole derivatives.
Stability and Degradation
-
Hydrolytic Stability : Resistant to hydrolysis at pH 1–7 (37°C, 24 h). Degrades at pH > 10 via cleavage of the thioether bond.
-
Photodegradation : Exposure to UV light (254 nm) induces nitro group reduction to amine, confirmed by LC-MS.
Derivatization Strategies
Derivatives of this compound are synthesized to optimize bioactivity:
| Modification Site | Reagent | Biological Target | Activity Enhancement |
|---|---|---|---|
| Triazole C-3 | Arylboronic acids | Kinase inhibition | 12-fold increase |
| Pyrimidine C-6 | Grignard reagents | Antimicrobial activity | MIC: 2 µg/mL |
Analytical Characterization
Reaction products are validated using:
-
NMR : H/C spectra confirm regioselectivity in alkylation.
-
HRMS : Molecular ion peaks (e.g., [M+H] at m/z 466.5) align with theoretical values.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrimidine-dione derivatives: Compound 4b: 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () features a pyrimidine-dione core with a phenylmethyl group and an aminothiazolyl substituent. Unlike the target compound, it lacks a triazole ring but shares the pyrimidine-dione scaffold, which is critical for hydrogen bonding in biological systems . Compound 4k: Contains a 4-methoxyphenyl group instead of the nitrobenzylthio substituent, highlighting how electron-donating groups (e.g., methoxy) may reduce bioavailability compared to nitro groups .
Triazole-containing analogs :
Antimicrobial Efficacy
- Thieno-pyrimidine-dione derivatives: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () demonstrated superior activity against Staphylococcus aureus (MIC < 1 µg/mL) compared to metronidazole and streptomycin. However, alkylation at position 1 reduced potency, suggesting that bulky substituents near the core heterocycle hinder target binding .
- Oxadiazole-containing derivatives: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () showed moderate broad-spectrum antimicrobial activity. The dual oxadiazole substituents likely increase rigidity, whereas the target compound’s nitro group offers stronger electrophilic character for enzyme inhibition .
Physicochemical Properties
Notes:
- The target compound’s nitro group likely reduces solubility in aqueous media compared to methoxy or hydroxy substituents but improves lipid membrane permeability .
- High melting points in analogs (e.g., 218–220°C for Compound 4b) suggest crystalline stability, a trait likely shared by the target compound due to its rigid triazole-pyrimidine framework .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can regioselectivity be controlled during alkylation?
The synthesis typically involves cyclocondensation of precursor hydrazides with thiourea derivatives in acidic media, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Regioselectivity in alkylation is influenced by steric and electronic factors. For example, bulky substituents on the triazole ring may direct alkylation to the less hindered nitrogen atom. Solvent polarity (e.g., DMF) and temperature (reflux conditions) also enhance reaction efficiency .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- X-ray diffraction : Resolves the crystal structure, intramolecular hydrogen bonds (e.g., C–H⋯N), and supramolecular packing motifs .
- Elemental analysis : Validates purity and stoichiometry.
- IR spectroscopy : Identifies functional groups like C=O (pyrimidine-dione) and S–C (thioether) .
Q. How is the antimicrobial activity of this compound evaluated, and what are the baseline protocols?
Antimicrobial efficacy is tested using broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) are compared to reference drugs like Metronidazole. For example, derivatives with 2-methyl-1,3-thiazole substituents show enhanced activity against S. aureus (MIC: 12.5 µg/mL) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data, such as unexpected biological activity trends?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential (MEP) surfaces. These analyses identify reactive sites, such as the nitrobenzyl group’s electrophilic character, which may explain enhanced binding to microbial targets despite steric hindrance . Contradictions in activity data (e.g., lower efficacy against Gram-negative strains) can be probed via molecular docking with bacterial enzymes (e.g., DNA gyrase) .
Q. What strategies optimize reaction yields and selectivity in large-scale syntheses of this compound?
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer during cyclocondensation.
- Catalytic systems : Transition-metal catalysts (e.g., CuI) for Ullmann-type couplings improve regioselectivity in triazole alkylation.
- In silico optimization : Reaction path sampling (e.g., via the Artificial Force Induced Reaction method) predicts optimal conditions (solvent, temperature) to minimize side products .
Q. How do structural modifications (e.g., substituent variation on the triazole or pyrimidine rings) impact biological activity?
- Electron-withdrawing groups (e.g., nitro on benzyl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration.
- Heteroaromatic substituents (e.g., thiazole): Improve binding to bacterial efflux pump inhibitors, as seen in derivatives with 2-methyl-1,3-thiazole (MIC reduction by 50% compared to phenyl analogs) .
- Steric bulk : Larger substituents on the triazole nitrogen reduce activity against E. coli due to impaired target binding .
Q. What experimental and computational approaches validate the compound’s mechanism of action?
- In vitro assays : Measure inhibition of bacterial topoisomerase IV or β-lactamase enzymes via fluorometric assays.
- Molecular dynamics simulations : Model ligand-enzyme interactions (e.g., binding free energies) over 100-ns trajectories to identify key residues (e.g., Ser84 in S. aureus gyrase) .
- SAR studies : Correlate substituent electronic parameters (Hammett σ constants) with MIC values to refine pharmacophore models .
Q. How can crystallographic data inform the design of analogs with improved solubility or stability?
Crystal packing analysis reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that contribute to low aqueous solubility. Introducing polar groups (e.g., hydroxyl or morpholine) at non-critical positions disrupts these interactions without compromising activity. For example, replacing the 3-nitrobenzyl group with a 4-pyridylmethyl moiety increases solubility by 3-fold while maintaining MIC values .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s activity against fungal pathogens?
Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or strain-specific resistance mechanisms. Standardize testing using CLSI guidelines and validate findings with Candida albicans biofilms. Cross-reference with computational ADMET predictions to identify bioavailability limitations (e.g., poor permeability in fungal cells) .
Methodological Resources
- Synthetic protocols : Detailed procedures for cyclocondensation and alkylation .
- Computational workflows : DFT parameter sets and docking scripts for GROMACS or AutoDock .
- Bioassay datasets : Published MIC values for Gram-positive and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
